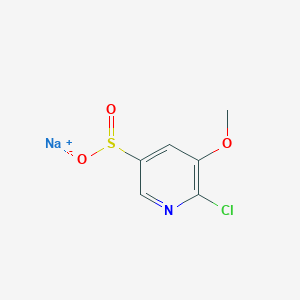
Sodium 6-chloro-5-methoxypyridine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 6-chloro-5-methoxypyridine-3-sulfinate is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine, methoxy, and sulfinate groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 6-chloro-5-methoxypyridine-3-sulfinate typically involves the sulfonation of 6-chloro-5-methoxypyridine. This can be achieved through the reaction of 6-chloro-5-methoxypyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, advanced purification techniques, such as chromatography and distillation, are employed to achieve the required purity levels for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Sodium 6-chloro-5-methoxypyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The compound can be reduced to form sulfides or thiols.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide or ammonia in polar solvents, such as ethanol or water.
Major Products
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
Sodium 6-chloro-5-methoxypyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds and as a building block for more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of sodium 6-chloro-5-methoxypyridine-3-sulfinate involves its interaction with various molecular targets, such as enzymes and receptors. The sulfinate group can act as a nucleophile, participating in reactions that modify the activity of these targets. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways, influencing cellular processes and signaling mechanisms.
Comparison with Similar Compounds
Sodium 6-chloro-5-methoxypyridine-3-sulfinate can be compared with other similar compounds, such as:
6-Chloro-5-methoxypyridine-3-carbaldehyde: Similar structure but lacks the sulfinate group, leading to different reactivity and applications.
3-Chloro-6-methoxypyridazine: Contains a pyridazine ring instead of a pyridine ring, resulting in distinct chemical properties and uses.
3-Chloro-5-methoxypyridine: Lacks the sulfinate group, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
Molecular Formula |
C6H5ClNNaO3S |
|---|---|
Molecular Weight |
229.62 g/mol |
IUPAC Name |
sodium;6-chloro-5-methoxypyridine-3-sulfinate |
InChI |
InChI=1S/C6H6ClNO3S.Na/c1-11-5-2-4(12(9)10)3-8-6(5)7;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
KANYTAKKVPYJFF-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(N=CC(=C1)S(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13127923.png)
![8-Chloro-2,6-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13127932.png)
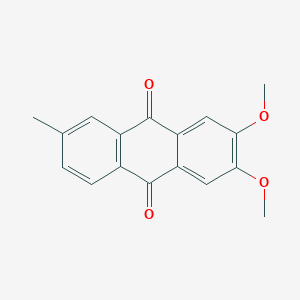
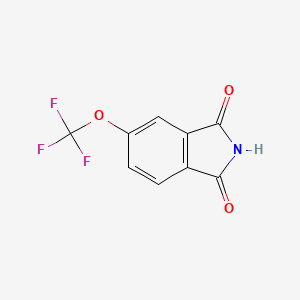
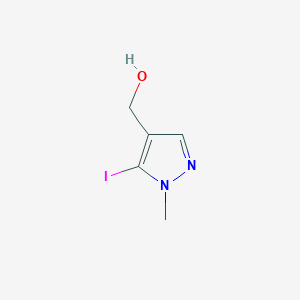
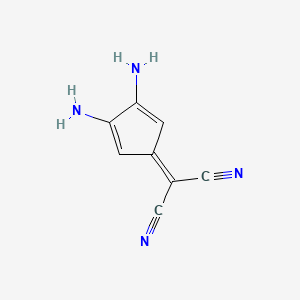
![methyl(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13127963.png)
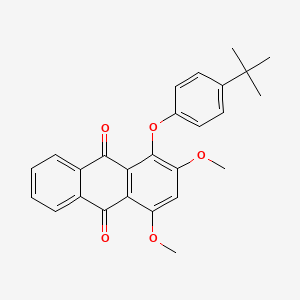
![8-Bromo-4-(methylthio)-7-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13127974.png)
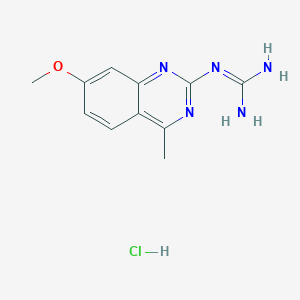
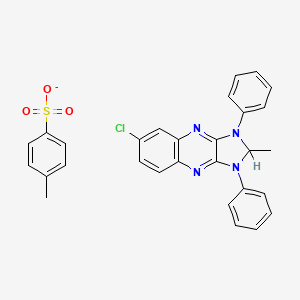
![Methyl2-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13127980.png)
![Pyrimido[5,4-h]quinazoline-5,6-dione](/img/structure/B13127984.png)

